

Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative

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Compound of Interest

Compound Name: *Apoptosis inducer 31*

Cat. No.: *B15568507*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Apoptosis Inducer 31, identified by the chemical formula C14H10N4O3, is a quinazolinone derivative with the IUPAC name 2-(4-nitroanilino)-3H-quinazolin-4-one.^[1] While this specific compound is cataloged, dedicated early research detailing its biological activity and mechanism of action as an apoptosis inducer is not extensively available in the public domain under this identifier. However, the broader class of quinazolin-4(3H)-one derivatives has been the subject of significant investigation for its anti-cancer properties, frequently implicating the induction of apoptosis. This guide synthesizes the available information on the chemical properties of **Apoptosis Inducer 31** and draws upon the well-established methodologies and signaling pathways associated with related quinazolinone-based apoptosis inducers.

Table 1: Chemical and Physical Properties of **Apoptosis Inducer 31**^[1]

Property	Value
Molecular Formula	C14H10N4O3
Molecular Weight	282.25 g/mol
IUPAC Name	2-(4-nitroanilino)-3H-quinazolin-4-one
PubChem CID	172676947
Synonyms	orb2945219, HY-170321

General Experimental Protocols for Assessing Quinazolinone-Induced Apoptosis

The following protocols are standard methods used in early-stage research to evaluate the pro-apoptotic activity of compounds like quinazolinone derivatives.

Cell Viability Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative for 24, 48, or 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability and calculate the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
- Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptosis-Related Proteins

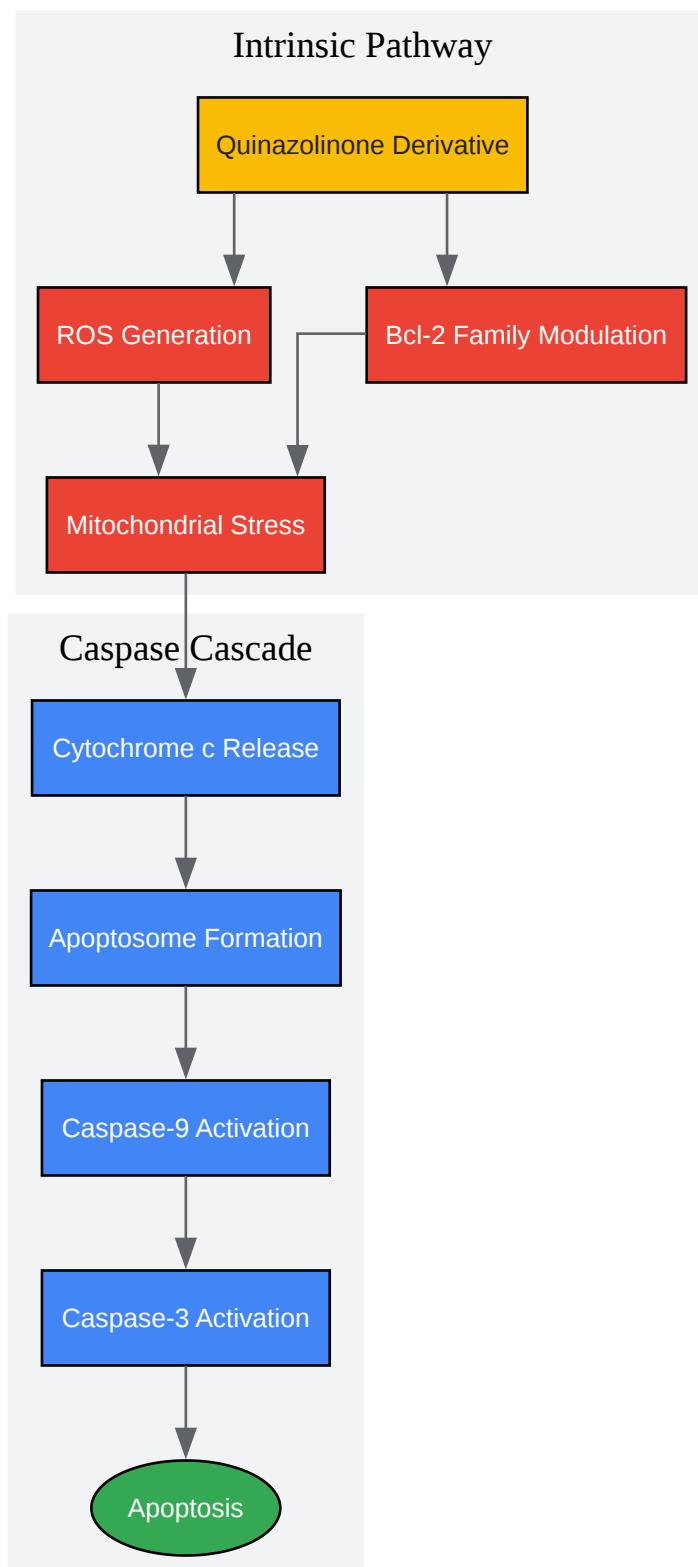
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

- Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP).
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

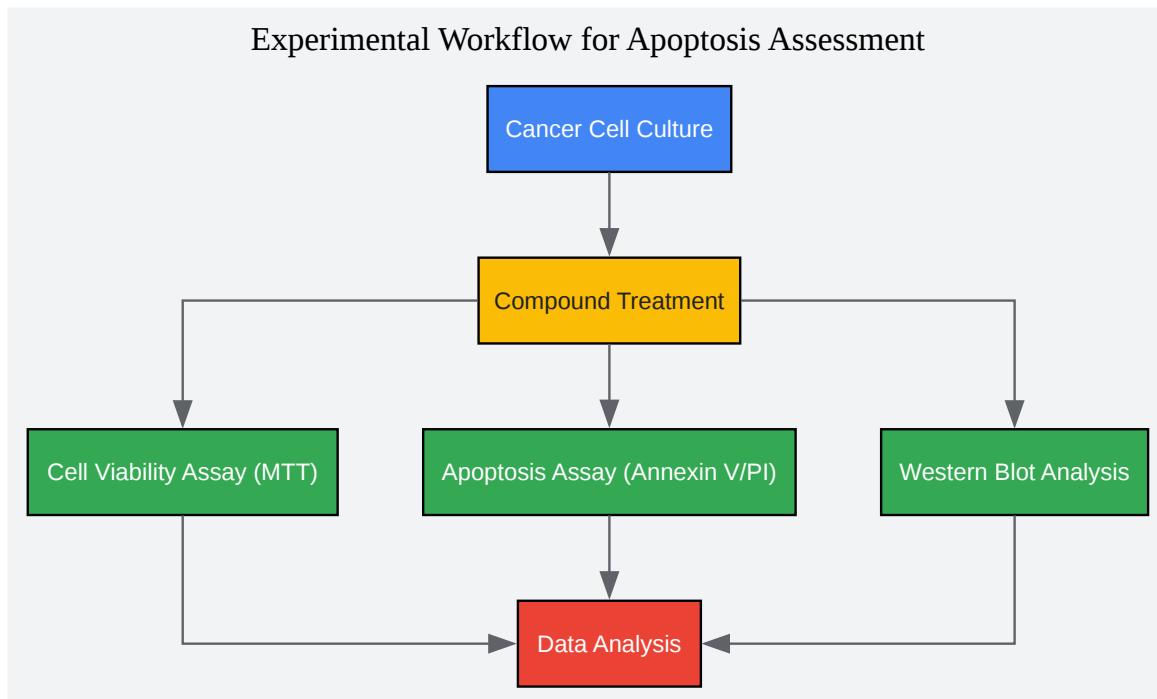
Putative Signaling Pathways for Quinazolinone-Induced Apoptosis

Based on extensive research into the quinazolinone scaffold, these compounds can induce apoptosis through various signaling pathways. The following diagrams illustrate plausible mechanisms.



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Caption: Putative intrinsic apoptosis pathway induced by quinazolinone derivatives.



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References

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
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